4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide
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Overview
Description
4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a benzene ring fused to a thiazine ring, with a hydroxyl group at the 4-position and a methyl group at the 1-position The presence of the 2,2-dioxide group indicates the oxidation state of the sulfur atom in the thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide typically involves the reaction of a suitable precursor with sulfur-containing reagents. One common method involves the cyclization of 2-aminobenzenesulfonamide with a carbonyl compound under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired benzothiazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazine ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of 4-oxo-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide.
Reduction: Formation of 4-hydroxy-1-methyl-1,2-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide.
Substitution: Formation of halogenated or nitrated derivatives of the benzothiazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral agents.
Medicine: Shows promise as an anti-inflammatory, analgesic, and anticancer agent. It has been investigated for its ability to modulate biological pathways involved in these diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory and analgesic effects.
Receptor Modulation: Modulates receptors such as AMPA receptors, which are involved in neurotransmission and have implications in neurological disorders.
Cell Signaling: Interferes with cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide can be compared with other similar compounds, such as:
Piroxicam: A non-steroidal anti-inflammatory drug (NSAID) with a similar benzothiazine structure but with different substituents.
Tenoxicam: Another NSAID with a benzothiazine core, used for its anti-inflammatory and analgesic properties.
Lornoxicam: Similar to piroxicam and tenoxicam, but with a different pharmacokinetic profile and potency.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,2-dioxide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NO3S |
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Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-methyl-2,2-dioxo-2λ6,1-benzothiazin-4-ol |
InChI |
InChI=1S/C9H9NO3S/c1-10-8-5-3-2-4-7(8)9(11)6-14(10,12)13/h2-6,11H,1H3 |
InChI Key |
HJIBHRGJZJTFGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CS1(=O)=O)O |
Origin of Product |
United States |
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